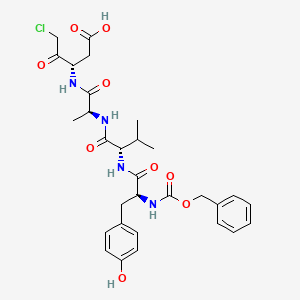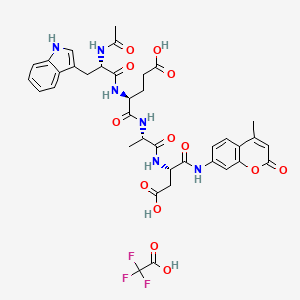
Ac-Trp-Glu-Ala-Asp-AMC.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-Trp-Glu-Ala-Asp-AMC.TFA is a fluorogenic substrate used primarily in biochemical assays to measure the activity of caspase enzymes, particularly caspase 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Trp-Glu-Ala-Asp-AMC.TFA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:
Coupling: The amino acids are sequentially added to a solid resin support, starting with the C-terminal amino acid.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Ac-Trp-Glu-Ala-Asp-AMC.TFA: primarily undergoes enzymatic cleavage reactions. When exposed to caspase 1, the peptide bond between aspartic acid and the fluorogenic group 7-amino-4-methylcoumarin is cleaved, releasing the fluorescent molecule.
Common Reagents and Conditions
Reagents: Caspase 1 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the enzymatic reaction is free 7-amino-4-methylcoumarin, which exhibits fluorescence that can be measured to quantify enzyme activity .
Scientific Research Applications
Ac-Trp-Glu-Ala-Asp-AMC.TFA: is widely used in scientific research for:
Biochemical Assays: To measure the activity of caspase 1 in various biological samples.
Drug Discovery: Screening potential inhibitors of caspase 1, which could be therapeutic targets for inflammatory diseases.
Cell Biology: Studying apoptosis and inflammatory pathways in cell cultures
Mechanism of Action
The compound exerts its effects by serving as a substrate for caspase 1. Upon cleavage by the enzyme, the fluorogenic group 7-amino-4-methylcoumarin is released, which can be detected by its fluorescence. This allows researchers to measure the activity of caspase 1 and study its role in various biological processes .
Comparison with Similar Compounds
Ac-Trp-Glu-Ala-Asp-AMC.TFA: is unique due to its specific sequence and fluorogenic properties. Similar compounds include:
Ac-Val-Glu-Ile-Asp-AMC: Another caspase substrate with a different peptide sequence.
Ac-Tyr-Val-Ala-Asp-AMC: Used for measuring the activity of caspase 3.
Ac-Trp-Glu-His-Asp-AMC: A substrate for caspase 8.
These compounds differ in their peptide sequences and the specific caspases they target, making This compound particularly useful for studying caspase 1 activity.
Properties
Molecular Formula |
C37H39F3N6O13 |
|---|---|
Molecular Weight |
832.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H38N6O11.C2HF3O2/c1-17-12-31(47)52-28-14-21(8-9-22(17)28)39-34(50)27(15-30(45)46)41-32(48)18(2)37-33(49)25(10-11-29(43)44)40-35(51)26(38-19(3)42)13-20-16-36-24-7-5-4-6-23(20)24;3-2(4,5)1(6)7/h4-9,12,14,16,18,25-27,36H,10-11,13,15H2,1-3H3,(H,37,49)(H,38,42)(H,39,50)(H,40,51)(H,41,48)(H,43,44)(H,45,46);(H,6,7)/t18-,25-,26-,27-;/m0./s1 |
InChI Key |
ZCRDADLKXGATGV-FRSNKCIVSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


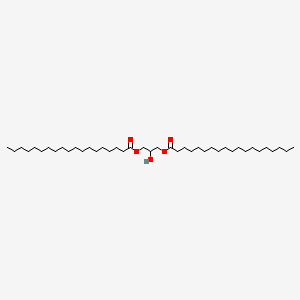
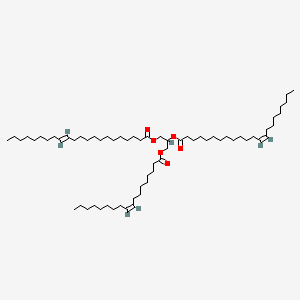

![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)

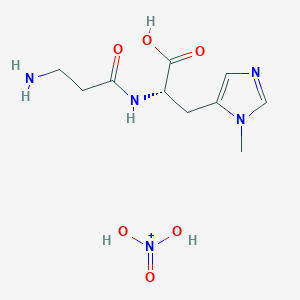
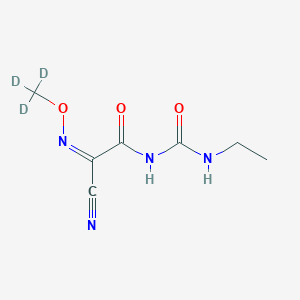
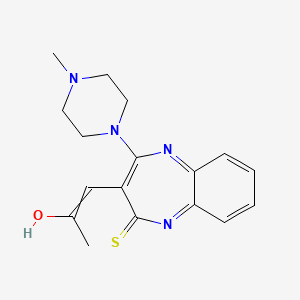
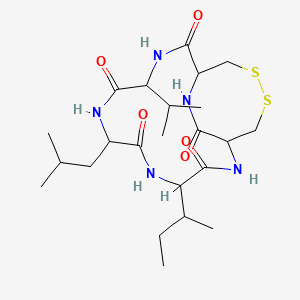
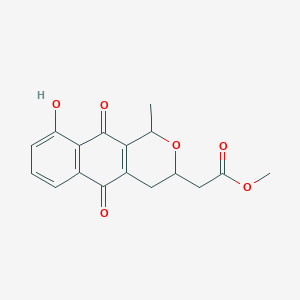
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)
